molecular formula C12H12ClN3OS B3404163 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(prop-2-en-1-yl)urea CAS No. 1207025-81-7

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(prop-2-en-1-yl)urea

Cat. No.: B3404163
CAS No.: 1207025-81-7
M. Wt: 281.76
InChI Key: IODQOLUUWLQTSB-UHFFFAOYSA-N
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Description

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(prop-2-en-1-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Mechanism of Action

Target of Action

The primary target of 1-Allyl-3-(5-chloro-4-methylbenzo[d]thiazol-2-yl)urea is the DprE1 protein . This protein plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction results in the disruption of the bacterium’s cell wall synthesis, leading to its death .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting the DprE1 protein, the compound disrupts this pathway, leading to the bacterium’s death .

Pharmacokinetics

Similar benzothiazole derivatives have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how effective it is at inhibiting its target .

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 protein and disrupting the bacterium’s cell wall synthesis, the compound causes the bacterium to die .

Action Environment

The action of 1-Allyl-3-(5-chloro-4-methylbenzo[d]thiazol-2-yl)urea can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can influence the compound’s action through drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(prop-2-en-1-yl)urea typically involves the reaction of 5-chloro-4-methyl-1,3-benzothiazol-2-amine with prop-2-en-1-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(prop-2-en-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(prop-2-en-1-yl)urea has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-1,3-benzothiazol-2-yl)-3-(prop-2-en-1-yl)urea
  • 1-(4-methyl-1,3-benzothiazol-2-yl)-3-(prop-2-en-1-yl)urea
  • 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethyl)urea

Uniqueness

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(prop-2-en-1-yl)urea is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methyl groups on the benzothiazole ring, along with the prop-2-en-1-yl group on the urea moiety, can result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-3-6-14-11(17)16-12-15-10-7(2)8(13)4-5-9(10)18-12/h3-5H,1,6H2,2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODQOLUUWLQTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)NCC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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